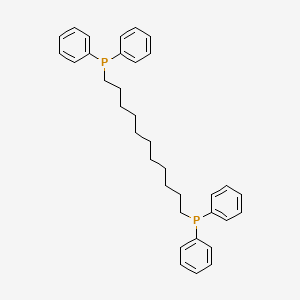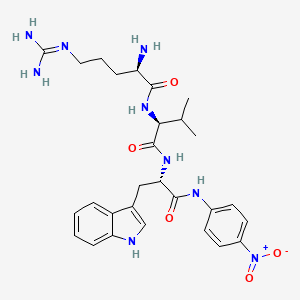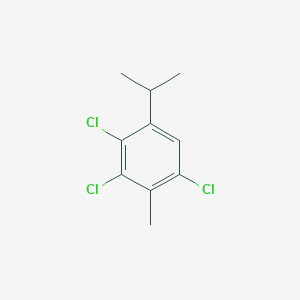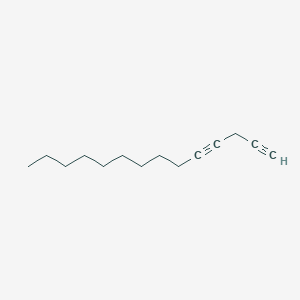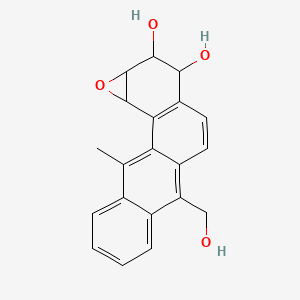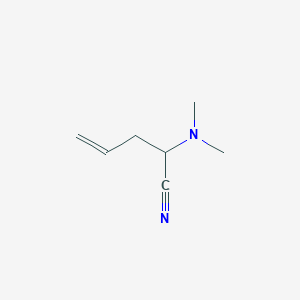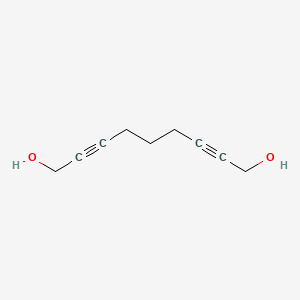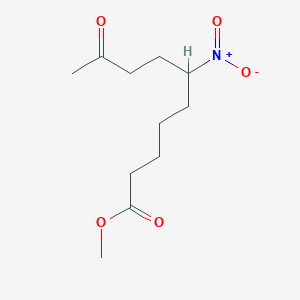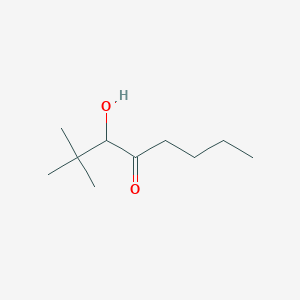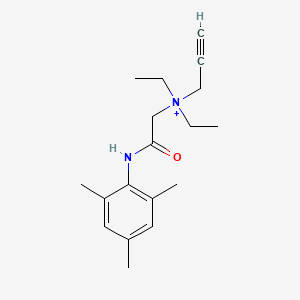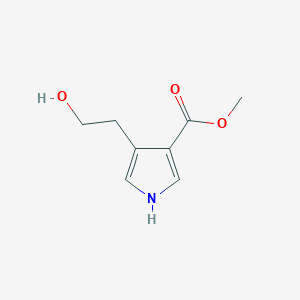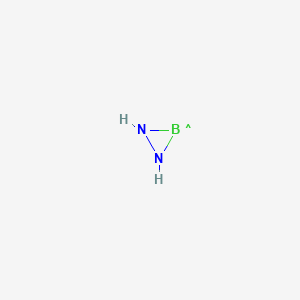![molecular formula C12H15ClNO3P B14414740 Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester CAS No. 87361-72-6](/img/structure/B14414740.png)
Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to light yellow liquid with a density of 1.095 g/mL at 25°C and a boiling point of 101-102°C at 0.4 mm Hg . This compound is known for its applications in organic synthesis, particularly as a phosphonating agent and solvent.
Preparation Methods
Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester can be synthesized through the reaction of cyanomethylphosphonic dichloride with ethanol. The reaction is typically carried out under an inert atmosphere at room temperature. The product is then purified through a series of steps to achieve high purity .
Industrial production methods involve the reaction of chloroacetonitrile with triethyl phosphite in the presence of a catalyst such as tetrabutylammonium iodide. The reaction is conducted at 80°C, followed by a purification process involving distillation .
Chemical Reactions Analysis
Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester involves its ability to act as a phosphonating agent. It can transfer its phosphonate group to other molecules, thereby modifying their chemical properties. This compound can inhibit enzymes by binding to their active sites, disrupting their normal function. The presence of the cyanomethyl group enhances its reactivity and ability to form stable complexes with metal ions .
Comparison with Similar Compounds
Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester is unique due to its specific structure and reactivity. Similar compounds include:
Diethyl phosphonoacetonitrile: Similar in structure but lacks the chlorophenyl group.
Diethyl cyanomethylphosphonate: Another name for the same compound.
Diethylphosphonoacetonitrile: Similar but with different substituents on the phosphonate group.
These compounds share similar reactivity patterns but differ in their specific applications and properties.
Properties
CAS No. |
87361-72-6 |
|---|---|
Molecular Formula |
C12H15ClNO3P |
Molecular Weight |
287.68 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-diethoxyphosphorylacetonitrile |
InChI |
InChI=1S/C12H15ClNO3P/c1-3-16-18(15,17-4-2)12(9-14)10-5-7-11(13)8-6-10/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
RSCUOQUVDHTOPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C#N)C1=CC=C(C=C1)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


